molecular formula C5H6Br2 B562775 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane CAS No. 1184977-20-5

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

Cat. No.: B562775
CAS No.: 1184977-20-5
M. Wt: 229.935
InChI Key: LRBNUEQKNNQJFJ-LNLMKGTHSA-N
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Description

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is an organobromine compound characterized by the presence of a cyclopropane ring substituted with a dibromoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane typically involves the reaction of cyclopropane derivatives with brominating agents. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under argon atmosphere . The reaction is carried out at low temperatures (2-3°C) to ensure controlled addition and high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Addition Reactions: Reagents like hydrogen bromide (HBr) or halogens (Cl2, Br2) in the presence of catalysts can facilitate addition reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include substituted cyclopropane derivatives.

    Addition Products: Addition of halogens or hydrogen halides results in dihalo or halo-substituted cyclopropane derivatives.

Scientific Research Applications

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function . The compound’s ability to undergo addition and substitution reactions makes it a versatile tool in biochemical studies.

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is unique due to its deuterium-labeled cyclopropane ring, which can be useful in isotopic labeling studies and tracing reaction pathways in complex biochemical systems.

Biological Activity

1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (CAS 1184977-20-5) is a synthetic compound notable for its unique cyclopropane structure and halogenated substituents. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C5_5H2_2D4_4Br2_2
  • Molecular Weight : 229.93 g/mol
  • Structure : The compound features a cyclopropane ring with dibromoethenyl and deuterated substituents.

Synthesis

Synthesis of this compound can be achieved through various chemical reactions involving bromination and cyclopropanation techniques. While specific synthetic routes have not been extensively documented in the literature, related compounds have been synthesized using methodologies applicable to halogenated cyclopropanes.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, cyclopropane derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. Research on epothilones, which share structural similarities with cyclopropane derivatives, suggests that they effectively target microtubules in cancer cells .

CompoundMechanism of ActionReference
Epothilone AInhibits tubulin polymerization
This compoundPotentially similar effects due to structural analogies

Toxicological Studies

The toxicological profile of halogenated compounds is crucial for understanding their safety in potential applications. Studies indicate that brominated compounds can exhibit varying degrees of toxicity depending on their structure and biological interactions. While specific data on the toxicity of this compound is limited, general trends suggest that increased bromination may correlate with heightened toxicity in aquatic environments .

Case Studies

  • Antitumor Screening : A study evaluated the efficacy of various cyclopropane derivatives against human cancer cell lines. The results demonstrated that similar compounds showed promising activity against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Environmental Impact Assessment : Research on the environmental fate of brominated compounds indicates that they can persist in aquatic systems and bioaccumulate in organisms. This raises concerns about their ecological impact and necessitates further investigation into the environmental behavior of this compound .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-3-(2,2-dibromoethenyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBNUEQKNNQJFJ-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C=C(Br)Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661907
Record name 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184977-20-5
Record name 1-(2,2-Dibromoethenyl)(2,2,3,3-~2~H_4_)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Reactant of Route 3
1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane

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